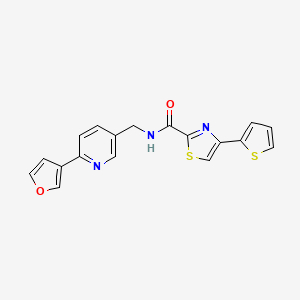

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide

Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a thiophene ring at position 4 and a carboxamide group at position 2. The carboxamide side chain is further modified with a pyridine ring bearing a furan-3-yl substituent. Its synthesis likely involves multi-step coupling reactions, cyclization, and functional group transformations, as inferred from analogous methodologies in the literature .

Propriétés

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S2/c22-17(18-21-15(11-25-18)16-2-1-7-24-16)20-9-12-3-4-14(19-8-12)13-5-6-23-10-13/h1-8,10-11H,9H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESLIGHLXVAQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a thiazole ring, furan, and pyridine moieties, contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₃N₃O₂S₂, with a molecular weight of approximately 367.4 g/mol . The compound's structure allows for various interactions, such as hydrogen bonding and π-π stacking, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds structurally similar to this compound have shown promising results against various pathogens. Table 1 summarizes the antimicrobial activities of related thiazole compounds:

| Compound Name | Pathogen Tested | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 0.22 | Bactericidal |

| Compound B | Escherichia coli | 0.25 | Bactericidal |

| Compound C | Candida albicans | 0.30 | Fungicidal |

The compound has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating its broad-spectrum antimicrobial properties .

Antiparasitic Activity

N-(pyridinyl)thiazoles have been investigated for their anti-Trypanosoma cruzi activities. In one study, derivatives exhibited varying degrees of efficacy against T. cruzi with IC50 values ranging from 1.2 to 72.7 mM depending on the substituents on the thiazole ring . The presence of a methyl group at specific positions was found to enhance trypanocidal activity significantly.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with cellular targets involved in metabolic pathways or disrupts membrane integrity in pathogens.

Case Studies

- Antibacterial Efficacy : A study evaluated the compound's antibacterial properties against a panel of pathogens, demonstrating a minimum inhibitory concentration (MIC) as low as 0.22 µg/mL against S. aureus, suggesting strong bactericidal activity .

- Antiparasitic Studies : In vitro tests indicated that the compound exhibited significant activity against T. cruzi with IC50 values comparable to established antiparasitic agents .

Applications De Recherche Scientifique

Anticancer Properties

Research has indicated that N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide exhibits notable cytotoxic effects against various cancer cell lines:

- Cytotoxicity Evaluation : Studies have shown that this compound can inhibit the growth of human cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and PC3 (prostate cancer). The IC50 values for these cell lines suggest significant potency in inhibiting cell proliferation .

- Mechanism of Action : The compound may exert its anticancer effects by inducing apoptosis in cancer cells, which is essential for therapeutic efficacy. The presence of the thiazole moiety is particularly noted for enhancing cytotoxicity through interaction with cellular targets .

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes involved in disease progression:

- Monoamine Oxidase Inhibition : Compounds similar to this thiazole derivative have shown promise as inhibitors of monoamine oxidase (MAO), which is implicated in various neurological disorders. Such inhibition could lead to increased levels of neurotransmitters, providing therapeutic benefits in conditions like depression .

Case Studies

Several studies have documented the effectiveness of this compound and its analogs in preclinical settings:

- Study on Anticancer Activity : A recent study evaluated a series of thiazole-pyridine hybrids, including this compound, against multiple cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values as low as 5.71 μM against breast cancer cells, outperforming standard chemotherapy agents .

- Cytotoxicity Mechanism : Further research explored the mechanisms by which these compounds induce apoptosis in cancer cells. It was found that the structural features of the thiazole ring play a critical role in mediating these effects through specific receptor interactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (thiazole, thiophene, furan) and functional groups (carboxamide, pyridine derivatives). Below is a comparative analysis of key compounds:

Thiazole-Based Analogues

Discussion :

- The fluorophenyl-substituted thiazole () exhibits histone deacetylase (HDAC) inhibitory activity due to its hydroxamic acid side chain, a feature absent in the target compound. Replacing fluorophenyl with thiophen-2-yl may alter lipophilicity and binding specificity.

- Thiadiazole derivatives () demonstrate broader antimicrobial activity but lack the pyridine-furan moiety, which could enhance π-π stacking interactions in the target compound.

Thiophene- and Furan-Containing Analogues

Discussion :

- Thiophene esters () prioritize hydrolyzable groups (e.g., methyl ester) for prodrug strategies, whereas the target compound’s thiophene is directly conjugated to the thiazole, enhancing stability.

- The furopyridine carboxamide () shares a fused furan-pyridine system but incorporates an oxadiazole ring for kinase inhibition. The target compound’s unfused pyridine-furan linkage may reduce steric hindrance for target binding.

Carboxamide Derivatives

Key Research Findings and Trends

- Synthetic Complexity : The target compound’s synthesis likely requires sequential coupling (e.g., HATU-mediated amidation ) and heterocycle assembly (e.g., iodine-mediated cyclization ), similar to methods in .

- Structure-Activity Relationships (SAR) :

- Biological Potential: While direct data on the target compound is absent, analogs suggest plausible kinase or HDAC inhibition, warranting further enzymatic assays .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide, and how do reaction conditions impact yield?

- Answer : Synthesis typically involves multi-step condensation reactions. For example, pyridine and thiazole-thiophene precursors are coupled under reflux in ethanol or DMF, yielding 64–76% . Key parameters include:

- Solvent : Ethanol or DMF for solubility and reactivity.

- Temperature : Reflux (70–80°C) to accelerate coupling.

- Crystallization : DMF/water or ethanol/water mixtures for purification.

- Yield optimization : Adjusting molar ratios (e.g., 1:1.2 for amine:acid chloride) reduces side products.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Answer :

- IR spectroscopy : Identifies C=O (1650–1680 cm⁻¹), C=N (1580–1600 cm⁻¹), and aromatic C-H stretches (3050–3100 cm⁻¹) .

- 1H-NMR : Assigns proton environments (e.g., furan protons at δ 6.5–7.5 ppm, thiophene protons at δ 7.0–7.5 ppm, and methylene bridges at δ 4.5–5.0 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., M⁺ peaks at m/z 400–450) .

Q. How can researchers ensure compound purity during synthesis?

- Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) gradient; retention time ~8–10 minutes.

- TLC : Silica gel plates with ethyl acetate/hexane (3:7); Rf ~0.5.

- Melting point : Compare observed values (e.g., 160–162°C) with literature .

- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Answer :

- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and concentrations (e.g., 10 µM).

- Structural analogs : Compare substituent effects (e.g., methoxy vs. nitro groups in , where 4-methoxy derivatives showed 2-fold higher activity) .

- Computational docking : Predict binding modes using AutoDock Vina; assess interactions with target residues (e.g., hydrophobic pockets vs. hydrogen bonds) .

Q. What is the role of the thiophene and furan moieties in the compound’s electronic properties and target binding?

- Answer :

- Thiophene : Enhances π-π stacking with aromatic residues (e.g., Tyr in kinase targets) due to electron-rich sulfur.

- Furan : Oxygen lone pairs facilitate hydrogen bonding (e.g., with Asp/Glu residues).

- DFT calculations : Quantify electron density distribution (e.g., HOMO-LUMO gaps ~4.5 eV) to predict reactivity .

Q. Which in vitro models are suitable for evaluating pharmacokinetic properties?

- Answer :

- Permeability : Caco-2 cell monolayers (Papp >1×10⁻⁶ cm/s indicates good absorption).

- Metabolic stability : Incubate with human liver microsomes (t1/2 >30 min preferred).

- Plasma protein binding : Equilibrium dialysis (e.g., >90% binding correlates with prolonged half-life) .

Q. How can SAR studies optimize this compound’s efficacy?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.